Synthetic Utility: 4-Bromo Substituent vs. Non-Halogenated Pyrazole Core
The presence of a bromine atom at the 4-position of the pyrazole ring makes 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole a far more versatile synthetic intermediate than its non-halogenated analog, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2). The bromine provides a specific, well-characterized site for further functionalization via well-established reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . In contrast, direct functionalization of the non-halogenated pyrazole core requires harsher conditions or pre-activation steps and is less regioselective.
| Evidence Dimension | Synthetic Versatility |
|---|---|
| Target Compound Data | Reactive site for diverse cross-coupling reactions |
| Comparator Or Baseline | 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2): No halogen handle for cross-coupling |
| Quantified Difference | Qualitative difference: Enables vs. Precludes standard cross-coupling |
| Conditions | Standard Pd-catalyzed cross-coupling reaction conditions (class-level inference) |
Why This Matters
The 4-bromo group provides a direct, modular route to a diverse library of 4-substituted fluorinated pyrazoles, a capability absent in the non-halogenated version.
